Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride

CAS No.: 1993278-30-0

Cat. No.: VC2746024

Molecular Formula: C16H24ClNO3

Molecular Weight: 313.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1993278-30-0 |

|---|---|

| Molecular Formula | C16H24ClNO3 |

| Molecular Weight | 313.82 g/mol |

| IUPAC Name | ethyl 2-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(10-4-5-11-17-16)12-13-6-8-14(19-2)9-7-13;/h6-9,17H,3-5,10-12H2,1-2H3;1H |

| Standard InChI Key | KRGCFHQCNGTBRC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl |

| Canonical SMILES | CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl |

Introduction

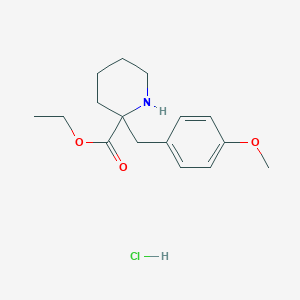

Chemical Identity and Structural Characteristics

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is characterized by its distinct chemical structure containing a piperidine ring substituted with both an ethyl ester group and a para-methoxybenzyl moiety. The compound exists as a hydrochloride salt, which enhances its stability and solubility in various solvents compared to its free base form.

Basic Chemical Information

The compound is identified by several chemical descriptors as outlined in Table 1, which provides essential information for its identification and characterization:

Table 1: Chemical Identifiers of Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride

| Parameter | Information |

|---|---|

| Chemical Name | Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride |

| CAS Number | 1993278-30-0 |

| Molecular Formula | C₁₆H₂₄ClNO₃ |

| Molecular Weight | 313.82 g/mol |

| IUPAC Name | ethyl 2-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride |

| PubChem CID | 112758028 |

The compound was first registered in chemical databases in January 2016, with the most recent modification to its record occurring in February 2025, indicating ongoing research interest in this molecule .

Structural Composition

The molecular structure features several key functional groups that contribute to its chemical behavior:

-

A piperidine heterocyclic ring serving as the core structure

-

An ethyl ester group (-COOC₂H₅) at the 2-position of the piperidine ring

-

A para-methoxybenzyl group attached to the same carbon as the ester group

-

A hydrochloride salt form that modifies its physicochemical properties

This arrangement creates a quaternary carbon at the 2-position of the piperidine ring, contributing to the compound's structural rigidity and stereochemical characteristics .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride significantly influence its behavior in various applications and experimental settings.

Physical Properties

The compound typically appears as a white to off-white crystalline solid at room temperature. Its salt form contributes to its relatively high melting point compared to its free base counterpart. Although specific solubility data is limited in the available literature, as a hydrochloride salt, it is expected to demonstrate enhanced solubility in polar solvents including water, methanol, and ethanol .

Chemical Reactivity

The chemical reactivity of Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is determined by its functional groups:

-

The ester group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid

-

The secondary amine in the piperidine ring, though protonated in the hydrochloride salt, can participate in various reactions when freed, including nucleophilic substitutions

-

The para-methoxy group on the benzyl moiety can undergo O-demethylation under appropriate conditions

-

The benzylic position between the piperidine and the aromatic ring represents a potentially reactive site for oxidation or substitution reactions

Chemical Reactions and Transformations

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride can participate in various chemical transformations that exploit its functional groups, making it a versatile intermediate in chemical synthesis.

Ester Modifications

The ethyl ester group serves as a versatile handle for further transformations:

-

Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid

-

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols

-

Reduction: Using appropriate reducing agents (e.g., LiAlH₄), the ester can be reduced to a primary alcohol

-

Amidation: Direct conversion to amides is possible through aminolysis reactions

Piperidine Ring Modifications

The piperidine ring offers several sites for potential modifications:

-

N-functionalization: The nitrogen atom, once deprotonated from its salt form, can undergo N-alkylation or N-acylation

-

Ring expansion or contraction reactions

-

Introduction of additional substituents at various positions on the ring through directed metalation or other methods

Benzyl Group Modifications

The para-methoxybenzyl moiety presents opportunities for:

-

O-demethylation to produce the corresponding phenol derivative

-

Aromatic substitution reactions, particularly at positions ortho to the methoxy group

-

Oxidation of the benzylic position

-

Complete removal under appropriate conditions to regenerate the unsubstituted piperidine derivative

Applications and Significance

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride has several potential applications based on its structure and the general utility of piperidine derivatives.

Pharmaceutical Research

The compound has potential significance in pharmaceutical research for several reasons:

-

Structural similarity to bioactive piperidine derivatives that have demonstrated pharmacological activities

-

Potential use as a building block or intermediate in the synthesis of more complex drug candidates

-

Possible application in structure-activity relationship studies due to its well-defined functional groups that can be selectively modified

Chemical Synthesis

In synthetic organic chemistry, the compound may serve as:

-

A versatile intermediate for the preparation of more complex molecules

-

A model compound for studying reaction conditions and mechanisms involving similar functional groups

-

A potential chiral auxiliary or substrate for asymmetric synthesis when used in its enantiomerically pure form

Research Tool

The compound may also function as a research tool in various scientific disciplines:

-

As a standard or reference compound in analytical studies

-

In mechanistic investigations of enzymatic reactions involving similar structural motifs

-

For the development and validation of new synthetic methodologies

Current Research and Future Perspectives

Research involving Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride and related piperidine derivatives continues to evolve, with several promising directions.

Current Research Trends

Current research involving this compound or closely related derivatives focuses on:

-

Exploration of its potential biological activities, particularly in relation to neurological targets

-

Development of improved synthetic methodologies with higher yields and stereoselectivity

-

Investigation of its utility as a building block for more complex molecular architectures

Future Research Directions

Potential future research avenues may include:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Development of green chemistry approaches to its synthesis

-

Exploration of catalytic applications

-

Computational studies to predict reactivity and properties

-

Investigation of possible therapeutic applications based on the pharmacological profiles of similar compounds

Challenges and Opportunities

The research landscape presents both challenges and opportunities:

-

Limited published data specifically on this compound necessitates inference from related structures

-

Stereochemical considerations in synthesis and applications require careful attention

-

Opportunities exist for novel applications beyond the currently explored domains

-

Potential for incorporation into larger molecular frameworks for specialized applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume